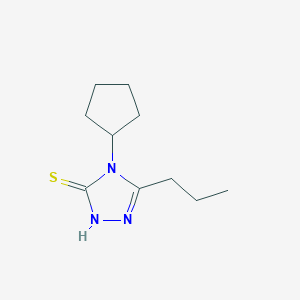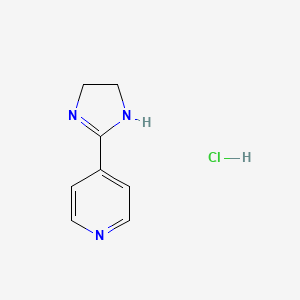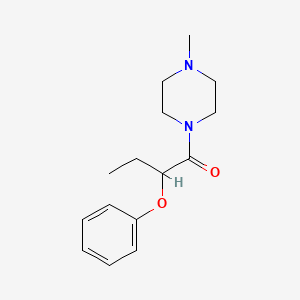
4-cyclopentyl-5-propyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclopentyl-5-propyl-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiol derivative of triazole, which is a five-membered heterocyclic compound containing three nitrogen atoms and two carbon atoms.
Mechanism of Action
The mechanism of action of 4-cyclopentyl-5-propyl-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain signaling pathways. By inhibiting the activity of COX-2, 4-cyclopentyl-5-propyl-4H-1,2,4-triazole-3-thiol reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and physiological effects:
In addition to its anti-inflammatory and analgesic effects, 4-cyclopentyl-5-propyl-4H-1,2,4-triazole-3-thiol has also been found to exhibit other biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. It has also been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-cyclopentyl-5-propyl-4H-1,2,4-triazole-3-thiol in lab experiments is its high potency and selectivity. It has been found to be more potent and selective than other COX-2 inhibitors such as celecoxib. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research and development of 4-cyclopentyl-5-propyl-4H-1,2,4-triazole-3-thiol. One of the primary areas of focus is the development of new drugs based on this compound for the treatment of pain and inflammation. Another area of interest is the investigation of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other scientific fields.
Synthesis Methods
The synthesis of 4-cyclopentyl-5-propyl-4H-1,2,4-triazole-3-thiol can be achieved through a multi-step process. The first step involves the reaction of cyclopentylmagnesium bromide with propyl bromide to form 4-cyclopentyl-5-propyl-1,2,4-triazole. This intermediate product is then treated with thiourea and hydrochloric acid to yield 4-cyclopentyl-5-propyl-4H-1,2,4-triazole-3-thiol. This synthesis method has been reported in several research articles and has been found to be effective in producing high yields of the compound.
Scientific Research Applications
4-cyclopentyl-5-propyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
properties
IUPAC Name |
4-cyclopentyl-3-propyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-2-5-9-11-12-10(14)13(9)8-6-3-4-7-8/h8H,2-7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFYBBITLSHYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)N1C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopentyl-5-propyl-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1H-imidazole-4-carboxamide](/img/structure/B6124589.png)

![2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(3-methoxypropyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6124599.png)
![N-{[1-(cyclopentylcarbonyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B6124603.png)
![N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(3-thienylmethyl)methanamine](/img/structure/B6124614.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-1-oxaspiro[4.5]dec-3-ylacetamide](/img/structure/B6124618.png)

![N-(2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6124640.png)
![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-chlorophenyl)-1-piperazinamine](/img/structure/B6124642.png)


![3-{[(cyclopropylmethyl)amino]methyl}-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6124662.png)
![2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6124668.png)
